molecular formula C32H34N2O2 B420796 2-[(1',3',3'-trimethyl-8-methoxy-spiro[2H-chromene-2,2'-indoline]-4-yl)methylene]-1,3,3-trimethylindoline

2-[(1',3',3'-trimethyl-8-methoxy-spiro[2H-chromene-2,2'-indoline]-4-yl)methylene]-1,3,3-trimethylindoline

Cat. No.: B420796
M. Wt: 478.6g/mol
InChI Key: QBZJOIWFIOPYOS-TURZUDJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] is a complex organic compound known for its unique structural properties. This compound belongs to the class of spiropyrans, which are photochromic dyes that exhibit reversible changes in color upon exposure to light. The presence of methoxy and trimethyl groups in its structure enhances its stability and reactivity, making it a valuable compound in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] typically involves the condensation of 1,3,3-trimethylindoline with 8-methoxy-2-formylchromene under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the spiro compound. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst and toluene as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding leuco form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and trimethyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] involves the reversible isomerization between its spiropyran and merocyanine forms upon exposure to light. The spiropyran form is colorless, while the merocyanine form is colored. This photoisomerization process is triggered by the absorption of light, leading to a change in the electronic structure of the compound. The molecular targets and pathways involved include interactions with light-sensitive proteins and cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indole]
  • 1’,3’,3’-trimethyl-8-methoxyspiro[chromene-2,2’-indoline]
  • 1’,3’,3’-trimethyl-6-nitro-8-methoxyspiro[indoline-2,2’-benzopyran]

Uniqueness

Compared to similar compounds, 8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] exhibits enhanced photochromic properties due to the presence of the methoxy group, which increases its stability and reactivity. This makes it particularly suitable for applications requiring high sensitivity and reliability .

Properties

Molecular Formula

C32H34N2O2

Molecular Weight

478.6g/mol

IUPAC Name

8-methoxy-1',3',3'-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2'-indole]

InChI

InChI=1S/C32H34N2O2/c1-30(2)23-14-8-10-16-25(23)33(5)28(30)19-21-20-32(36-29-22(21)13-12-18-27(29)35-7)31(3,4)24-15-9-11-17-26(24)34(32)6/h8-20H,1-7H3/b28-19+

InChI Key

QBZJOIWFIOPYOS-TURZUDJPSA-N

SMILES

CC1(C2=CC=CC=C2N(C1=CC3=CC4(C(C5=CC=CC=C5N4C)(C)C)OC6=C3C=CC=C6OC)C)C

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C3=CC4(C(C5=CC=CC=C5N4C)(C)C)OC6=C3C=CC=C6OC)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC3=CC4(C(C5=CC=CC=C5N4C)(C)C)OC6=C3C=CC=C6OC)C)C

Origin of Product

United States

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